(-)-p-Bromotetramisole oxalate (-)-p-Bromotetramisole oxalate Four distinct human isoenzymes of alkaline phosphatase (AP) are known: intestinal (IAP), placental (PLAP), tissue non-specific (NSAP, also known as liver/bone/kidney AP), and germ cell AP (also known as placental-like AP, PLAP-like). L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively). While PLAP is strongly inhibited by L-p-bromotetramisole, a second AP, possibly PLAP-like, shows only partial inhibition. L-p-Bromotetramisole has been shown to inhibit a tyrosine phosphatase from Drosophila and, as a result, is also used as a tyrosine phosphatase inhibitor.
L-p-Bromotetramisole Oxalate or (-)-p-Bromotetramisole Oxalate is a potent inhibitor of alkaline phosphatase.
L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively).
Brand Name: Vulcanchem
CAS No.: 62284-79-1
VCID: VC0533639
InChI: InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)
SMILES: C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Molecular Formula: C13H13BrN2O4S
Molecular Weight: 373.22 g/mol

(-)-p-Bromotetramisole oxalate

CAS No.: 62284-79-1

Cat. No.: VC0533639

Molecular Formula: C13H13BrN2O4S

Molecular Weight: 373.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(-)-p-Bromotetramisole oxalate - 62284-79-1

Specification

CAS No. 62284-79-1
Molecular Formula C13H13BrN2O4S
Molecular Weight 373.22 g/mol
IUPAC Name 6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Standard InChI InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)
Standard InChI Key ZULBIBHDIQCNIS-UHFFFAOYSA-N
Isomeric SMILES C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Canonical SMILES C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(-)-p-Bromotetramisole oxalate, also termed l-p-bromotetramisole oxalate or p-bromolevamisole, is a stereoisomer with the molecular formula C₁₃H₁₃BrN₂O₄S and a molecular weight of 373.22 g/mol . Its IUPAC name, (6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b] thiazole oxalate, reflects its bicyclic imidazothiazole core substituted with a 4-bromophenyl group and an oxalate counterion . The compound’s chirality arises from an asymmetric carbon at position 6, conferring distinct biological activity compared to its enantiomers .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃BrN₂O₄S
Molecular Weight373.22 g/mol
CAS Number62284-79-1
PubChem CID2724023
Solubility (DMSO)≥18.7 mg/mL (25°C)

Structural Derivation and Analogues

(-)-p-Bromotetramisole oxalate originates from tetramisole, a racemic anthelmintic drug. The bromine substitution at the para position of the phenyl ring enhances its inhibitory potency against ALP compared to parent compounds . Structural analogs, such as levamisole and dexamisole, share the imidazothiazole scaffold but differ in substituents and stereochemical configurations .

Biochemical Mechanisms of Action

Alkaline Phosphatase Inhibition

(-)-p-Bromotetramisole oxalate acts as a non-competitive, reversible inhibitor of alkaline phosphatases, enzymes responsible for hydrolyzing phosphate monoesters. ALPs are ubiquitously expressed in tissues such as the kidney, liver, and bone, playing roles in mineralization and phosphate homeostasis . The compound’s inhibition constant (Kᵢ) remains unquantified in literature, but experimental data suggest nanomolar to micromolar potency .

Tissue-Specific Effects

In renal brush border membrane vesicles (BBMV), (-)-p-Bromotetramisole oxalate suppresses ALP activity, reducing phosphate reabsorption and increasing fractional excretion of phosphate (FEPi) in rat models . This effect aligns with ALP’s role in proximal tubule phosphate transport .

Modulation of Ion Channels

Beyond ALP inhibition, (-)-p-Bromotetramisole oxalate stimulates CFTR chloride channels, which are defective in cystic fibrosis. At 1 mM, the compound augments cAMP-stimulated iodide efflux in CHO cells, suggesting CFTR activation independent of protein kinase A pathways .

Interaction with Tyrosine Phosphatases

Emerging evidence indicates that (-)-p-Bromotetramisole oxalate may indirectly influence tyrosine phosphorylation by altering cellular phosphatase activity. In PC12 cells, it enhances Ca²⁺-induced norepinephrine release, a process potentiated by vanadate, a tyrosine phosphatase inhibitor . This synergy implies cross-talk between ALP and tyrosine phosphatase signaling .

Experimental Applications and Research Findings

PC12 Cell Model

In pheochromocytoma (PC12) cells, 0.3 mM (-)-p-Bromotetramisole oxalate amplifies ionomycin-stimulated norepinephrine release by 150%, likely through Ca²⁺-dependent exocytosis and tyrosine phosphorylation pathways .

CHO Cell CFTR Activation

CHO cells expressing human CFTR exhibit increased iodide efflux when treated with 1 mM (-)-p-Bromotetramisole oxalate, surpassing effects of cAMP agonists like forskolin . This suggests therapeutic potential for cystic fibrosis, though clinical trials are absent .

Renal Phosphate Excretion

Systemic infusion of 10 mM (-)-p-Bromotetramisole oxalate (0.8 mL/min) in thyroparathyroidectomized rats elevates FEPi from 12% to 38%, confirming its role in renal phosphate handling .

Cardiovascular Effects

Intravenous administration (30 mg/kg) in rats attenuates norepinephrine-induced mean arterial blood pressure (MABP) elevation by 40%, implicating ALP in vascular tone regulation .

Synthesis and Analytical Data

Synthetic Pathways

(-)-p-Bromotetramisole oxalate is synthesized via bromination of tetramisole followed by oxalate salt formation. Chiral resolution ensures enantiomeric purity, critical for its biological activity .

Physicochemical Stability

The compound remains stable for 2 years at 4°C as a powder and 6 months at -80°C in DMSO solutions . Degradation occurs via hydrolysis of the oxalate moiety under alkaline conditions .

Comparative Pharmacological Profile

Selectivity Against Phosphatases

While (-)-p-Bromotetramisole oxalate inhibits ALP broadly, it exhibits no activity against protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases . This selectivity distinguishes it from vanadate, a pan-phosphatase inhibitor .

Table 2: Inhibitory Profiles of Related Compounds

CompoundTarget EnzymesIC₅₀/Kᵢ
(-)-p-BromotetramisoleAlkaline phosphatasesNot reported
VanadateTyrosine phosphatases10–100 µM
RMC-3943SHP2 phosphatase2.19 nM

Limitations and Future Directions

Opportunities in Drug Development

Structural optimization could yield ALP inhibitors with improved selectivity for conditions like hypophosphatasia or cystic fibrosis. Combinatorial therapies targeting CFTR and ALP may also emerge .

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